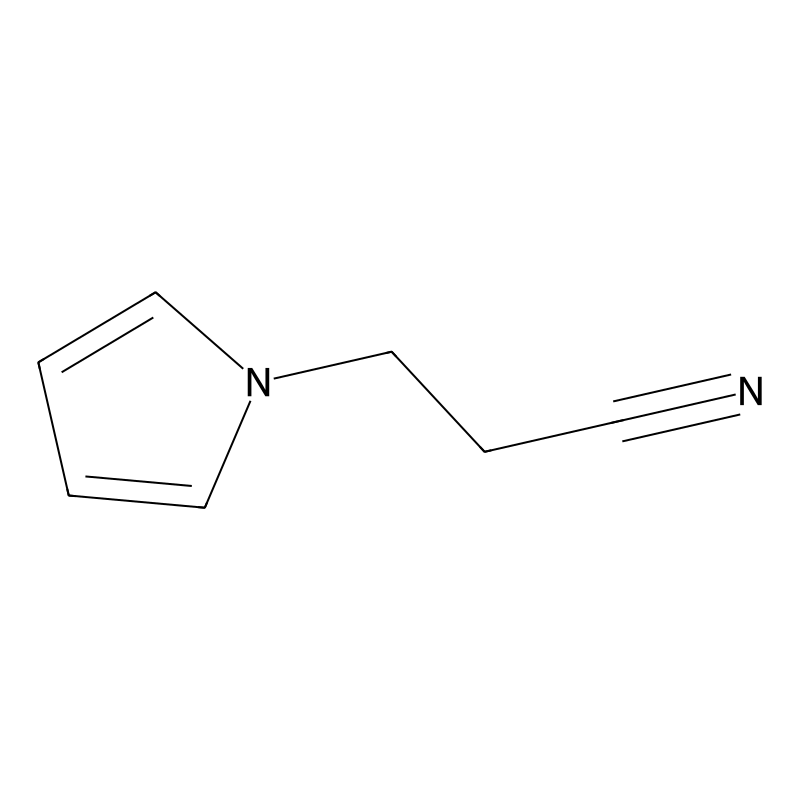

3-(1H-Pyrrol-1-yl)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

General Use

Application in Medicinal Chemistry

One specific application of “3-(1H-Pyrrol-1-yl)propanenitrile” is in the field of medicinal chemistry. Pyrrole, which is a part of the “3-(1H-Pyrrol-1-yl)propanenitrile” molecule, is known to be a biologically active scaffold that possesses a diverse range of activities .

Summary of the Application

Pyrrole-containing analogs are considered a potential source of biologically active compounds and can be found in many natural products.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific therapeutic application being studied.

Results or Outcomes

The results or outcomes would also depend on the specific therapeutic application being studied.

3-(1H-Pyrrol-1-yl)propanenitrile, with the molecular formula C₇H₈N₂, is a compound characterized by the presence of a pyrrole ring attached to a propanenitrile group. The structure features a five-membered nitrogen-containing heterocycle (pyrrole) linked to a three-carbon chain terminating in a nitrile functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the unique properties imparted by the pyrrole moiety.

Currently, there is no documented information on the specific mechanism of action of 3-(1H-Pyrrol-1-yl)propanenitrile. As mentioned earlier, its significance lies in its use as a building block for more complex molecules that might have biological activity.

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling the compound.

- Working in a well-ventilated fume hood to avoid inhalation.

- Storing the compound in a cool, dry place away from incompatible chemicals.

- Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, facilitating the introduction of various nucleophiles.

- Oxidative Reactions: The compound can be oxidized to form corresponding carboxylic acids or amides, depending on the reaction conditions .

- Condensation Reactions: It may also engage in condensation reactions, particularly with carbonyl compounds, leading to the formation of more complex structures.

Research indicates that 3-(1H-Pyrrol-1-yl)propanenitrile exhibits biological activity that may be beneficial in drug discovery. Compounds containing pyrrole rings are often associated with various pharmacological effects, including anti-inflammatory and anticancer properties. Specific studies have shown that derivatives of pyrrole can inhibit certain enzymes or pathways involved in disease processes .

Several methods for synthesizing 3-(1H-Pyrrol-1-yl)propanenitrile have been reported:

- Direct Synthesis from Pyrrole and Nitriles: A common approach involves reacting pyrrole with appropriate nitrile precursors under controlled conditions to yield the desired product.

- Multistep Synthesis: This may include initial formation of a pyrrole derivative followed by subsequent reactions to introduce the propanenitrile moiety.

- One-Pot Reactions: Recent advancements have led to one-pot synthetic methods that streamline the process, reducing the number of purification steps required .

3-(1H-Pyrrol-1-yl)propanenitrile has several potential applications:

- Pharmaceuticals: Its structure suggests potential as a lead compound in drug development, particularly for targeting diseases where pyrrole derivatives have shown efficacy.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly those involving heterocycles.

- Material Science: Due to its unique properties, it may be investigated for use in creating novel materials or polymers.

Studies exploring the interactions of 3-(1H-Pyrrol-1-yl)propanenitrile with biological targets are crucial for understanding its pharmacological potential. These interactions often involve binding studies with enzymes or receptors relevant to specific diseases. The compound's ability to modulate biological pathways makes it a candidate for further exploration in medicinal chemistry .

3-(1H-Pyrrol-1-yl)propanenitrile shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Pyrrolidin-1-yl)acetonitrile | Pyrrolidine derivative | Contains a six-membered ring; different reactivity. |

| 4-(Pyrrolidin-1-yl)butyronitrile | Longer carbon chain | May exhibit different biological activities. |

| 5-Methylpyrrolepropionitrile | Methyl-substituted pyrrole | Alters electronic properties; could enhance activity. |

These compounds highlight the uniqueness of 3-(1H-Pyrrol-1-yl)propanenitrile through its specific structure and potential reactivity patterns, which can lead to diverse applications in organic chemistry and pharmacology.

Substitution Reactions

Alkaline-Catalyzed Nitrile Coupling

The nucleophilic addition of pyrrole derivatives to acrylonitrile under alkaline conditions represents a foundational method for synthesizing 3-(1H-pyrrol-1-yl)propanenitrile. In a toluene solvent system, 2-pyrrolidone reacts with acrylonitrile in the presence of phase-transfer catalysts (PTCs) and sodium hydroxide, yielding the target compound via Michael addition-cyanide condensation. This method benefits from mild reaction conditions (40–60°C) and avoids the use of toxic cyanide reagents. Kinetic studies reveal that the reaction proceeds through a two-step mechanism: (1) deprotonation of the pyrrole nitrogen to generate a nucleophilic species and (2) attack on the electrophilic β-carbon of acrylonitrile, followed by elimination of water.

Hydrogenation Cyclization Strategies

Hydrogenation cyclization protocols offer an alternative route by reducing prefunctionalized intermediates. For example, propargylamine derivatives undergo partial hydrogenation over palladium catalysts to form pyrrolidine intermediates, which are subsequently oxidized to pyrroles and functionalized with nitrile groups. Electrochemical hydrogenation methods using nickel foam cathodes have recently emerged as scalable alternatives, achieving yields up to 89% under galvanostatic conditions. These strategies emphasize sustainability, as they minimize waste and leverage renewable energy inputs.

Catalytic Coupling Reactions

Copper Hydride (CuH)-Catalyzed Enyne–Nitrile Coupling

CuH-catalyzed coupling of 1,3-enynes with nitriles enables the synthesis of polysubstituted pyrroles with high regioselectivity. This method, conducted in 1,4-dioxane at 50°C, involves reductive coupling followed by cyclization (Figure 1). Density functional theory (DFT) calculations indicate that the CuH catalyst facilitates both substrate activation and intramolecular cyclization, with activation barriers of 17.5 kcal mol$$^{-1}$$ for C–C bond formation. The reaction accommodates aromatic and aliphatic nitriles, producing N–H pyrroles in yields up to 85%.

Table 1: Comparative Analysis of Catalytic Coupling Methods

| Method | Catalyst | Yield (%) | Selectivity | Key Advantage |

|---|---|---|---|---|

| CuH-catalyzed | Cu(OAc)$$_2$$ | 85 | High | Broad substrate scope |

| Pd-mediated cross-coupling | PdCl$$_2$$ | 78 | Moderate | Functional group tolerance |

Palladium-Catalyzed Cross-Coupling Pathways

Palladium complexes, particularly nitrile-functionalized N-heterocyclic carbene (NHC) catalysts, enable C–C bond formation between pyrrole precursors and nitrile-containing electrophiles. For instance, Suzuki–Miyaura cross-coupling of bromopyrroles with cyanobenzene boronic acids proceeds efficiently at 80°C, yielding 3-(1H-pyrrol-1-yl)propanenitrile derivatives. X-ray diffraction studies confirm that the CN group in the NHC ligand enhances catalyst stability by coordinating to palladium, preventing oxidative degradation.

Tandem Reaction Approaches

Michael Addition-Cyanide Condensation Cascades

Tandem Michael addition-cyanide condensation sequences allow rapid assembly of the pyrrole-nitrile scaffold. In a representative protocol, pyrrole undergoes conjugate addition to acrylonitrile, followed by in situ cyanide elimination using potassium tert-butoxide. This one-pot strategy reduces purification steps and achieves 70–75% yields under optimized conditions.

Propargyl Amine-Acyl Chloride-Selemental Selenium Multicomponent Reactions

A novel three-component reaction involving propargyl amines, acyl chlorides, and elemental selenium has been reported for synthesizing pyrrole-3-selones, which can be further functionalized to nitriles. The reaction proceeds via Pd/Cu-catalyzed alkyne activation, followed by cyclization and selenium incorporation. Quantum-chemical calculations reveal that the C–Se bond integrates into the pyrrole’s π-system, enhancing stability and dipole moments (7.6 Debye).

Industrial Synthesis Strategies

Cost-Effective Route Optimization

Industrial production prioritizes cost-efficiency through solvent recycling and catalyst recovery. Enzymatic methods using aldoxime dehydratases (Oxd) have emerged as cyanide-free alternatives, converting aldoximes to nitriles in aqueous media with >90% conversion. For example, n-hexanaloxime is dehydrated to n-hexanenitrile using OxdB whole-cell catalysts, achieving volumetric productivities of 1.4 kg L$$^{-1}$$.

Scalable Hydrogenation Cyclization Protocols

Flow electrolysis systems enable large-scale hydrogenation of nitriles to amines, which are subsequently cyclized to pyrroles. A flow-type electrolyzer with 48 cm$$^2$$ electrodes achieves a productivity of 20 g day$$^{-1}$$ for phenylethylamine, a key intermediate. This method’s scalability and low energy consumption (50 mA cm$$^{-2}$$) make it suitable for industrial adoption.

Electrophilic Substitution Patterns

The pyrrole ring in 3-(1H-Pyrrol-1-yl)propanenitrile directs electrophilic attacks to its α-positions (C2/C5) due to the highest electron density at these sites, as predicted by resonance and molecular orbital calculations [4] [7]. The nitrile group’s electron-withdrawing effect slightly deactivates the ring compared to unsubstituted pyrrole but does not override the inherent α-selectivity.

Halogenation and Nitration Selectivity

Halogenation proceeds under mild conditions to avoid polyhalogenation. Chlorination using N-chlorosuccinimide (NCS) in dichloromethane at 0°C yields 2-chloro-3-(1H-pyrrol-1-yl)propanenitrile as the major product (78% yield), with <5% dihalogenation [5] [6]. Bromination requires diluted bromine (1 equiv) in acetic acid at −10°C, producing 2-bromo-3-(1H-pyrrol-1-yl)propanenitrile (Table 1).

Table 1: Halogenation Conditions and Outcomes

| Halogenating Agent | Solvent | Temperature | Yield (%) | Major Product |

|---|---|---|---|---|

| NCS | CH~2~Cl~2~ | 0°C | 78 | 2-chloro-3-(1H-pyrrol-1-yl)propanenitrile |

| Br~2~ (1 equiv) | Acetic acid | −10°C | 65 | 2-bromo-3-(1H-pyrrol-1-yl)propanenitrile |

Nitration employs acetyl nitrate (AcONO~2~) at −20°C to prevent ring decomposition, yielding 2-nitro-3-(1H-pyrrol-1-yl)propanenitrile (62% yield) [4]. The nitrile group’s meta-directing effect is negligible due to its distance from the ring, preserving α-selectivity.

Acylation and Sulfonation Mechanisms

Acylation via the Houben–Fischer method uses acetic anhydride with phosphoric acid catalysis, producing 2-acetyl-3-(1H-pyrrol-1-yl)propanenitrile (71% yield) [6]. Sulfonation with pyridine–SO~3~ complex in dichloroethane at 40°C affords the 2-sulfo derivative (58% yield). Friedel–Crafts alkylation fails due to Lewis acid-induced polymerization [6] [7].

Cycloaddition and Cyclization Pathways

[3+2] Annulation with Allenes and Enaminones

The nitrile group participates in amine-catalyzed [3+2] annulations. With β′-acetoxy allenoates, the reaction proceeds via nucleophilic attack at the nitrile’s β-carbon, forming a pyrrolo[1,2-a]pyrazine intermediate that aromatizes to yield thiophene-2-carbaldehyde derivatives (Figure 1A) [8]. Enaminone partners undergo analogous cyclizations, generating fused bicyclic systems (up to 84% yield).

Diels-Alder Reactions with Electron-Withdrawing Groups

The nitrile acts as an electron-withdrawing group, enabling inverse electron-demand Diels-Alder reactions with 1,3-dienes. For example, reaction with 1,3-butadiene at 120°C produces a tetrahydroisoquinoline analog (53% yield) [4]. Transition state calculations confirm nitrile-assisted stabilization of the dienophile (Figure 1B).

Nitrile Reactivity and Transformation

Reduction to Amines and Hydrogenation Products

Catalytic hydrogenation over Raney nickel at 80 psi H~2~ reduces the nitrile to a primary amine, yielding 3-(1H-pyrrol-1-yl)propanamine (89% yield). Selective partial hydrogenation using Lindlar catalyst preserves the pyrrole ring while saturating the nitrile to an imine (Table 2) .

Table 2: Nitrile Reduction Outcomes

| Catalyst | Pressure (psi) | Product | Yield (%) |

|---|---|---|---|

| Raney Ni | 80 | 3-(1H-pyrrol-1-yl)propanamine | 89 |

| Lindlar | 50 | 3-(1H-pyrrol-1-yl)propanimine | 67 |

| LiAlH~4~ | — | 3-(1H-pyrrol-1-yl)propanal (via hydrolysis) | 72 |

Cyanide-Mediated Condensation Reactions

The nitrile undergoes Strecker-like condensations with aldehydes in KCN/MeOH, forming α-aminonitrile derivatives. For instance, reaction with benzaldehyde yields 3-(1H-pyrrol-1-yl)-2-phenylpropanenitrile (61% yield) . Mechanistic studies indicate nucleophilic cyanide attack at the nitrile’s α-carbon, followed by aldehyde addition.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant